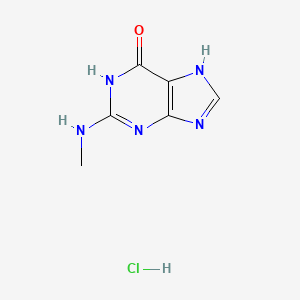
2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with methylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a fully saturated compound.
Scientific Research Applications
2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-6,7-dihydro-3H-purin-6-one: A closely related compound with similar structural features.
6,7-Dihydro-3H-purin-6-one: Another related compound with a different functional group.
Uniqueness
2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H8ClN5O |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(methylamino)-1,7-dihydropurin-6-one;hydrochloride |
InChI |
InChI=1S/C6H7N5O.ClH/c1-7-6-10-4-3(5(12)11-6)8-2-9-4;/h2H,1H3,(H3,7,8,9,10,11,12);1H |
InChI Key |
IOVUTPCHARXWAC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)NC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















